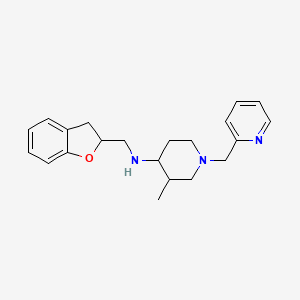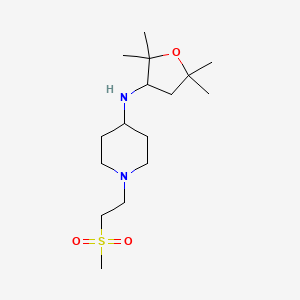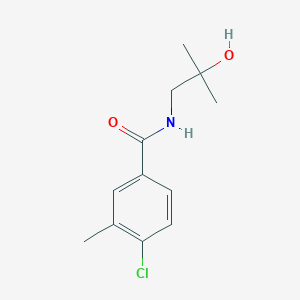![molecular formula C17H29N3O2 B7639976 1-(Azepan-1-yl)-3-[1-(3,5-dimethyl-1,2-oxazol-4-yl)ethylamino]butan-1-one](/img/structure/B7639976.png)
1-(Azepan-1-yl)-3-[1-(3,5-dimethyl-1,2-oxazol-4-yl)ethylamino]butan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Azepan-1-yl)-3-[1-(3,5-dimethyl-1,2-oxazol-4-yl)ethylamino]butan-1-one, also known as ADB-PINACA, is a synthetic cannabinoid that has been identified as a designer drug. It was first synthesized in 2012 and has gained popularity as a recreational drug due to its psychoactive effects. However, ADB-PINACA also has potential applications in scientific research due to its unique chemical properties.
作用机制
1-(Azepan-1-yl)-3-[1-(3,5-dimethyl-1,2-oxazol-4-yl)ethylamino]butan-1-one acts as a full agonist of the CB1 receptor, which is a G protein-coupled receptor that is primarily expressed in the central nervous system. Upon activation, CB1 receptors inhibit the release of neurotransmitters such as glutamate and GABA, leading to various physiological effects. This compound has been shown to induce analgesia, hypothermia, and catalepsy in animal models.
Biochemical and Physiological Effects:
This compound has various biochemical and physiological effects due to its activation of the CB1 receptor. It has been shown to induce analgesia, hypothermia, and catalepsy in animal models. This compound also has potential therapeutic applications for the treatment of pain, anxiety, and depression.
实验室实验的优点和局限性
1-(Azepan-1-yl)-3-[1-(3,5-dimethyl-1,2-oxazol-4-yl)ethylamino]butan-1-one has several advantages for lab experiments. It is a potent and selective agonist of the CB1 receptor, which allows for precise control over the experimental conditions. This compound is also easily synthesized, which makes it readily available for research purposes. However, this compound also has limitations. It is a designer drug that is not approved for human use, which limits its potential applications in clinical research. Additionally, the psychoactive effects of this compound may interfere with certain experimental protocols.
未来方向
There are several future directions for research on 1-(Azepan-1-yl)-3-[1-(3,5-dimethyl-1,2-oxazol-4-yl)ethylamino]butan-1-one. One potential direction is the development of new therapeutic agents that target the CB1 receptor. This compound can be used as a lead compound to develop new drugs that have improved efficacy and safety profiles. Another direction is the study of the long-term effects of this compound use. As a designer drug, this compound has not been extensively studied in humans, and its long-term effects on health are unknown. Finally, this compound can be used to study the mechanisms of cannabinoid receptor activation and to develop new tools for the study of the endocannabinoid system.
合成方法
1-(Azepan-1-yl)-3-[1-(3,5-dimethyl-1,2-oxazol-4-yl)ethylamino]butan-1-one is synthesized through a multistep process that involves the reaction of various chemical reagents. The synthesis method involves the condensation of 4-methylpent-3-en-2-one with 4-aminobutan-1-ol to form 1-(4-methylpent-3-en-2-one)-4-aminobutan-1-ol. This intermediate is then reacted with 3,5-dimethyl-4-(4-fluorobenzoyl)-1H-pyrrole-2-carboxylic acid to form this compound.
科学研究应用
1-(Azepan-1-yl)-3-[1-(3,5-dimethyl-1,2-oxazol-4-yl)ethylamino]butan-1-one has potential applications in scientific research due to its unique chemical properties. It is a potent agonist of the cannabinoid receptor CB1, which is involved in various physiological processes such as pain sensation, appetite, and mood regulation. This compound can be used to study the biochemical and physiological effects of CB1 activation and to develop new therapeutic agents that target this receptor.
属性
IUPAC Name |
1-(azepan-1-yl)-3-[1-(3,5-dimethyl-1,2-oxazol-4-yl)ethylamino]butan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29N3O2/c1-12(11-16(21)20-9-7-5-6-8-10-20)18-13(2)17-14(3)19-22-15(17)4/h12-13,18H,5-11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNIQNNRUJOYQLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(C)NC(C)CC(=O)N2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(2-ethoxypyridin-3-yl)methyl]-3-methyl-1-(pyridin-2-ylmethyl)piperidin-4-amine](/img/structure/B7639901.png)
![2-(1-Aminocyclobutyl)-1-[2-(4-methylphenyl)pyrrolidin-1-yl]ethanone;hydrochloride](/img/structure/B7639909.png)
![4-chloro-3-methyl-N-[3-(sulfamoylmethyl)phenyl]benzamide](/img/structure/B7639923.png)
![N-[5-[[1-(2-ethyl-4-methyl-1,3-thiazol-5-yl)ethylamino]methyl]-2-methoxyphenyl]acetamide](/img/structure/B7639924.png)
![1-cyclopropyl-N-[3-(4-methyl-1,3-thiazol-2-yl)propyl]propan-1-amine](/img/structure/B7639928.png)
![(2R)-N-[(3,4-difluorophenyl)methyl]-N-methylpiperidine-2-carboxamide;hydrochloride](/img/structure/B7639939.png)
![4-Fluoro-3-[(5-methyltetrazol-1-yl)methyl]benzonitrile](/img/structure/B7639942.png)
![(2S)-2-amino-1-[4-(3-cyclopentylpropanoyl)piperazin-1-yl]-3,3-dimethylbutan-1-one;hydrochloride](/img/structure/B7639947.png)
![4-[4-(2-Fluorophenyl)butan-2-ylamino]piperidine-1-carboxamide](/img/structure/B7639961.png)


![N-[3-(2-phenoxyethoxymethyl)phenyl]pyrrolidine-3-carboxamide;hydrochloride](/img/structure/B7639969.png)
